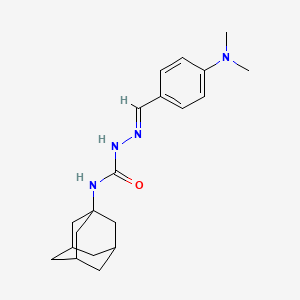![molecular formula C20H19ClFN3 B3864981 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3864981.png)
7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline
Übersicht
Beschreibung
7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline, also known as quinoline derivative, is a synthetic compound that has gained significant attention in scientific research. It is a heterocyclic compound that possesses a quinoline ring structure and a piperazine side chain. The compound has shown promising results in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of the 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline derivative involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. The compound has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline derivative has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline derivative has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline derivative has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. The compound is also stable and has a long shelf life, making it easy to store and transport. However, the 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline derivative also has limitations for use in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain assays. Additionally, the compound has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the use of the 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline derivative in scientific research. One potential direction is the development of more potent and selective inhibitors of specific enzymes and proteins. Another direction is the investigation of the compound's potential use in combination therapy with other drugs. Additionally, the 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline derivative could be further investigated for its potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular disease.
Conclusion
In conclusion, the 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline derivative is a synthetic compound that has shown promising results in various scientific research applications. Its unique chemical properties make it a valuable tool for investigating the mechanisms of various enzymes and proteins in the body. While the compound has limitations, its potential uses in the treatment of various diseases make it an area of active research and development.
Wissenschaftliche Forschungsanwendungen
The 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline derivative has been extensively studied in various scientific research applications. It has shown potential as an anti-cancer agent, anti-inflammatory agent, anti-microbial agent, and anti-viral agent. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3/c1-14-12-20(23-19-13-15(21)2-7-18(14)19)25-10-8-24(9-11-25)17-5-3-16(22)4-6-17/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAXRZFUPYDQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate](/img/structure/B3864910.png)
![2,4-dibromo-6-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B3864915.png)
![2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3864918.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3864920.png)
![methyl 2-(2,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864925.png)


![N'-[4-(dimethylamino)benzylidene]-2-ethoxybenzohydrazide](/img/structure/B3864953.png)



